Cas no 90481-32-6 ((3S,4S)-Pyrrolidine-3,4-diol)

(3S,4S)-Pyrrolidine-3,4-diol structure
(3S,4S)-Pyrrolidine-3,4-diol structure
商品名:(3S,4S)-Pyrrolidine-3,4-diol
CAS番号:90481-32-6
MF:C4H9NO2
メガワット:103.119761228561
MDL:MFCD08686737
CID:61419
PubChem ID:146198

(3S,4S)-Pyrrolidine-3,4-diol 化学的及び物理的性質

名前と識別子

    • (3S,4S)-Pyrrolidine-3,4-diol
    • (3S,4S)-3,4-Dihydroxypyrrolidine
    • 2-AMINO-5-(4-BROMOPHENYL)THIO-1,3-THIAZOLE
    • 3,4-Pyrrolidinediol,(3S,4S)-
    • 1,4-dideoxy-1,4-iminothreitol
    • 3,4-dihydroxypyrrolidine
    • 3S,4S-pyrrolidine-3,4-diol
    • (3S,4S)-3,4-Pyrrolidinediol (ACI)
    • 3,4-Pyrrolidinediol, (3S-trans)- (ZCI)
    • (3S,4S)-Dihydroxypyrrolidine
    • (S,S)-3,4-Dihydroxypyrrolidine
    • AT22802
    • 90481-32-6
    • 1,4-Ddit
    • JCZPOYAMKJFOLA-IMJSIDKUSA-N
    • (3S,4S)-pyrrolidine-3,4-diol, AldrichCPR
    • SCHEMBL357919
    • 1,4-Dideoxy-1,4-imino-L-threitol
    • trans-pyrrolidine-3,4-diol
    • AKOS005264653
    • (3S,4S)-3,4-PYRROLIDINEDIOL
    • 136779-52-7
    • MFCD08686737
    • DTXSID50238179
    • CHEMBL2335511
    • DTXCID20160670
    • Trans-3,4-pyrrolidinediol
    • AS-30878
    • EN300-96037
    • 3,4-Pyrrolidinediol, (3S-trans)-
    • 3,4-Pyrrolidinediol, (3S,4S)-
    • CS-W005107
    • MDL: MFCD08686737
    • インチ: 1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2/t3-,4-/m0/s1
    • InChIKey: JCZPOYAMKJFOLA-IMJSIDKUSA-N
    • ほほえんだ: O[C@H]1CNC[C@@H]1O

計算された属性

  • せいみつぶんしりょう: 103.06300
  • どういたいしつりょう: 103.063
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 7
  • 回転可能化学結合数: 0
  • 複雑さ: 58.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.5A^2
  • 疎水性パラメータ計算基準値(XlogP): -1.7

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.309
  • ゆうかいてん: No data available
  • ふってん: 232 ºC
  • フラッシュポイント: 144 ºC
  • 屈折率: 1.547
  • PSA: 52.49000
  • LogP: -1.35980
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

(3S,4S)-Pyrrolidine-3,4-diol セキュリティ情報

(3S,4S)-Pyrrolidine-3,4-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-96037-5.0g
(3S,4S)-pyrrolidine-3,4-diol
90481-32-6 95.0%
5.0g
$359.0 2025-02-21
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
XD02503-10g
(3s,4s)-pyrrolidine-3,4-diol
90481-32-6 95%
10g
$970 2023-09-07
Enamine
EN300-96037-500mg
(3S,4S)-pyrrolidine-3,4-diol
90481-32-6
500mg
$91.0 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S89880-5g
(3S,4S)-Pyrrolidine-3,4-diol
90481-32-6
5g
¥5376.0 2021-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S89880-1g
(3S,4S)-Pyrrolidine-3,4-diol
90481-32-6
1g
¥1486.0 2021-09-07
Enamine
EN300-96037-1000mg
(3S,4S)-pyrrolidine-3,4-diol
90481-32-6
1g
$102.0 2022-02-28
Advanced ChemBlocks
I-9326-1G
(3S,4S)-Pyrrolidine-3,4-diol
90481-32-6 97%
1G
$300 2023-09-15
Chemenu
CM108999-10g
(3S,4S)-pyrrolidine-3,4-diol
90481-32-6 97%
10g
$*** 2023-05-29
eNovation Chemicals LLC
Y1194922-1g
(3S,4S)-3,4-Pyrrolidinediol
90481-32-6 95%
1g
$295 2023-05-12
eNovation Chemicals LLC
D499423-25G
(3S,4S)-pyrrolidine-3,4-diol
90481-32-6 97%
25g
$1695 2024-07-21

(3S,4S)-Pyrrolidine-3,4-diol 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Synthesis of N-Substituted (3S,4S)- and (3R,4R)-Pyrrolidine-3,4-diols: Search for new glycosidase inhibitors
Lysek, Robert; Vogel, Pierre, Helvetica Chimica Acta, 2004, 87(12), 3167-3181

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  2 d, 1 atm, rt
リファレンス
Fmoc-protected iminosugar modified asparagine derivatives as building blocks for glycomimetics-containing peptides
Nuti, Francesca; Paolini, Ilaria; Cardona, Francesca; Chelli, Mario; Lolli, Francesco; et al, Bioorganic & Medicinal Chemistry, 2007, 15(12), 3965-3973

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
リファレンス
Asymmetric Addition of Diethylzinc to Ketones promoted by Tartaric Acid Derivatives
Hui, Ailing; Zhang, Jintang; Wang, Zhiyong, Synthetic Communications, 2008, 38(14), 2374-2384

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, 50 °C
リファレンス
Synthesis of three-dimensional (di)azatricyclododecene scaffold and its application to peptidomimetics
Umedera, Kohei; Morita, Taiki; Yoshimori, Atsushi; Yamada, Kentaro; Katoh, Akira; et al, Chemistry - A European Journal, 2021, 27(46), 11888-11894

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Water ;  2 d, rt
リファレンス
Synthesis of diastereomeric 3-hydroxy-4-pyrrolidinyl derivatives of nucleobases
Rejman, Dominik; Kocalka, Petr; Budesinsky, Milos; Pohl, Radek; Rosenberg, Ivan, Tetrahedron, 2007, 63(5), 1243-1253

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, 100 psi, rt
リファレンス
Synthesis and α-glucosidase inhibition activity of dihydroxy pyrrolidines
Kasturi, Sivaprasad; Surarapu, Sujatha; Uppalanchi, Srinivas; Anireddy, Jaya Shree; Dwivedi, Shubham; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(12), 2818-2823

(3S,4S)-Pyrrolidine-3,4-diol Raw materials

(3S,4S)-Pyrrolidine-3,4-diol Preparation Products

(3S,4S)-Pyrrolidine-3,4-diol 関連文献

(3S,4S)-Pyrrolidine-3,4-diolに関する追加情報

Comprehensive Overview of (3S,4S)-Pyrrolidine-3,4-diol (CAS No. 90481-32-6)

(3S,4S)-Pyrrolidine-3,4-diol, also known by its CAS number 90481-32-6, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a valuable candidate for various applications in drug discovery and development.

The chemical structure of (3S,4S)-Pyrrolidine-3,4-diol consists of a pyrrolidine ring with two hydroxyl groups attached to the 3 and 4 positions. The chiral centers at these positions confer the compound with distinct stereochemical properties, which are crucial for its biological activity and interactions with biological targets. The presence of these hydroxyl groups also enhances the compound's solubility and reactivity, making it an attractive scaffold for the design of novel bioactive molecules.

Recent studies have highlighted the potential of (3S,4S)-Pyrrolidine-3,4-diol in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-inflammatory and analgesic properties. These findings suggest that (3S,4S)-Pyrrolidine-3,4-diol could serve as a lead compound for the development of new drugs targeting inflammatory diseases and pain management.

In addition to its anti-inflammatory and analgesic activities, (3S,4S)-Pyrrolidine-3,4-diol has been investigated for its potential neuroprotective effects. A study published in the Journal of Neurochemistry demonstrated that this compound can effectively protect neurons from oxidative stress-induced damage. This neuroprotective activity makes (3S,4S)-Pyrrolidine-3,4-diol a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of (3S,4S)-Pyrrolidine-3,4-diol have also been studied extensively. Research indicates that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its good oral bioavailability and low toxicity make it an attractive candidate for further preclinical and clinical development.

In terms of synthetic methods, several efficient routes have been developed for the preparation of (3S,4S)-Pyrrolidine-3,4-diol. One notable approach involves the asymmetric synthesis using chiral catalysts or auxiliaries to achieve high enantiomeric purity. These synthetic strategies not only ensure the production of high-quality material but also facilitate large-scale manufacturing processes required for pharmaceutical applications.

The potential applications of (3S,4S)-Pyrrolidine-3,4-diol extend beyond its direct use as a therapeutic agent. The compound can serve as a versatile building block for the synthesis of more complex molecules with enhanced biological activities. For example, researchers have utilized this scaffold to develop novel inhibitors of specific enzymes involved in disease pathways. These inhibitors show promise in preclinical models and are currently being evaluated for their therapeutic potential.

To further explore the biological activities and mechanisms of action of (3S,4S)-Pyrrolidine-3,4-diol, ongoing studies are focusing on elucidating its interactions with specific protein targets. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being employed to gain insights into the molecular basis of its bioactivity. These efforts are expected to provide valuable information for optimizing the design of more potent and selective derivatives.

In conclusion, (3S,4S)-Pyrrolidine-3,4-diol (CAS No. 90481-32-6) is a promising chiral compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for drug discovery and development. Ongoing research continues to uncover new opportunities for leveraging this compound in the treatment of various diseases.

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Amadis Chemical Company Limited
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